molecular formula C7H9N3S B4329387 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene

3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene

Cat. No. B4329387
M. Wt: 167.23 g/mol
InChI Key: OSIMOECBCUNIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as thio-triazolotriazine and has a unique structure that makes it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are essential for the survival and growth of cancer cells or bacteria.
Biochemical and physiological effects:
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). Additionally, it can disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA.

Advantages and Limitations for Lab Experiments

One advantage of using 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene. One direction is to investigate its potential as a treatment for other types of cancer and bacterial infections. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Additionally, researchers could investigate the potential of 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene as a scaffold for the design of new drugs with improved efficacy and fewer side effects.

Scientific Research Applications

Several scientific studies have been conducted to investigate the potential applications of 3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene. One study found that this compound has anticancer activity against human lung cancer cells. Another study showed that it has antimicrobial activity against various bacterial strains.

properties

IUPAC Name

3-thia-1,4,5-triazatricyclo[5.2.2.02,6]undeca-2(6),4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-3-10-4-2-5(1)6-7(10)11-9-8-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIMOECBCUNIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-4,7-ethano[1,2,3]thiadiazolo[5,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene
Reactant of Route 2
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene
Reactant of Route 3
Reactant of Route 3
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene
Reactant of Route 4
Reactant of Route 4
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene
Reactant of Route 5
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene
Reactant of Route 6
3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene

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